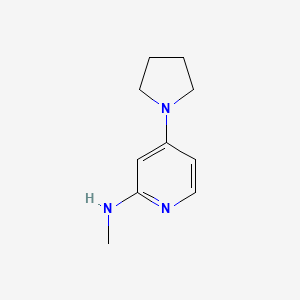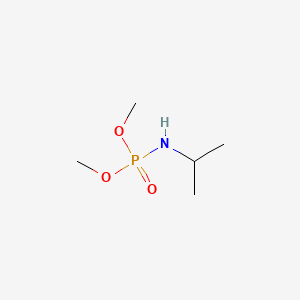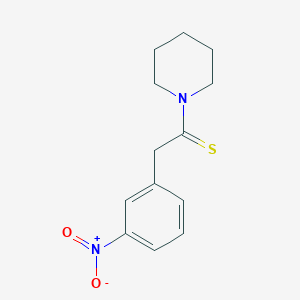
2-(3-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione is a synthetic organic compound that features a nitrophenyl group, a piperidine ring, and a thione group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione typically involves the following steps:
Formation of the nitrophenyl intermediate: This can be achieved by nitration of a suitable phenyl precursor.
Introduction of the piperidine ring: This step involves the reaction of the nitrophenyl intermediate with piperidine under appropriate conditions.
Formation of the thione group:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This may include the use of continuous flow reactors and other advanced techniques.
化学反应分析
Types of Reactions
2-(3-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione can undergo various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitrophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: Various reagents can be used depending on the specific substitution reaction, such as halogenating agents for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of materials with specific properties.
作用机制
The mechanism of action of 2-(3-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
2-(4-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione: Similar structure but with the nitro group in the para position.
2-(3-Nitrophenyl)-1-(morpholin-1-yl)ethane-1-thione: Similar structure but with a morpholine ring instead of a piperidine ring.
属性
CAS 编号 |
77129-71-6 |
|---|---|
分子式 |
C13H16N2O2S |
分子量 |
264.35 g/mol |
IUPAC 名称 |
2-(3-nitrophenyl)-1-piperidin-1-ylethanethione |
InChI |
InChI=1S/C13H16N2O2S/c16-15(17)12-6-4-5-11(9-12)10-13(18)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2 |
InChI 键 |
CKJRDRYGBSSQQX-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=S)CC2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



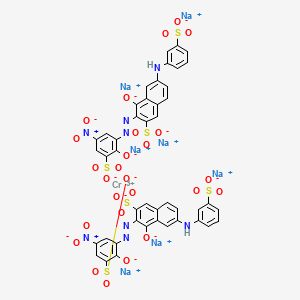

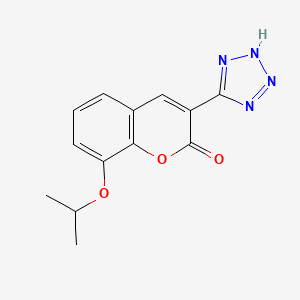
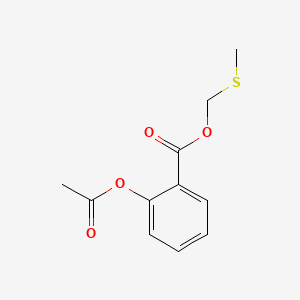
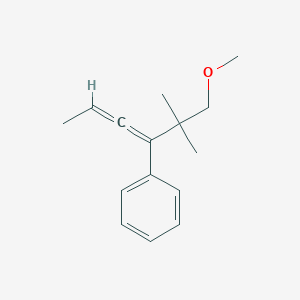
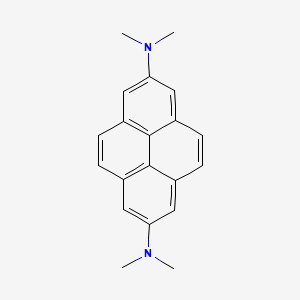
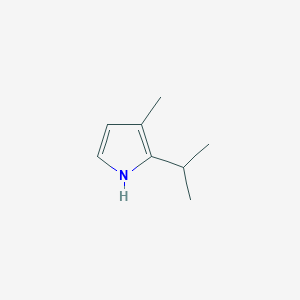
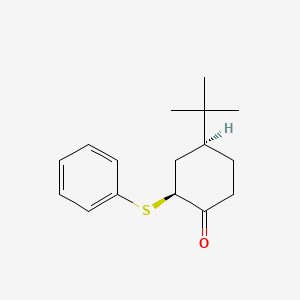
![4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14453176.png)
![Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B14453188.png)
![3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene](/img/structure/B14453196.png)
